![molecular formula C15H13NO4 B1204676 trans-4-Methoxy-4'-nitrostilbene oxide CAS No. 14985-27-4](/img/structure/B1204676.png)
trans-4-Methoxy-4'-nitrostilbene oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-(4-Methoxyphenyl)-3-(4-nitrophenyl)oxirane is a stilbenoid.
Scientific Research Applications
Electronic Spectra and Reactivity of Arylnitroso Oxides
Research by Chainikova et al. (2006) explored the electronic spectra and kinetics of unimolecular decomposition of trans-4-methoxy-4'-nitrostilbene oxide among other isomeric forms of arylnitroso oxides. The study found that in most nitroso oxides, including trans-4-methoxy-4'-nitrostilbene oxide, the cis form absorbed in a shorter wavelength region and was more labile than the trans form, highlighting the difference in reactivity between the two isomeric forms (Chainikova, Khursan, & Safiullin, 2006).
Thermal Decay of Arylnitroso Oxides
A study by Chainikova et al. (2012) on the thermal decay of isomeric forms of 4-methoxyphenylnitroso oxide provided insights into the mechanism of thermal decay of nitroso oxides. It was found that the trans nitroso oxide is converted into cis nitroso oxide, which undergoes a unique ring cleavage reaction. This study contributes to understanding the stability and decomposition pathways of trans-4-methoxy-4'-nitrostilbene oxide (Chainikova, Safiullin, Spirikhin, & Abdullin, 2012).
properties
CAS RN |
14985-27-4 |
---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(2S,3S)-2-(4-methoxyphenyl)-3-(4-nitrophenyl)oxirane |
InChI |
InChI=1S/C15H13NO4/c1-19-13-8-4-11(5-9-13)15-14(20-15)10-2-6-12(7-3-10)16(17)18/h2-9,14-15H,1H3/t14-,15-/m0/s1 |
InChI Key |
CTPLJPLKYKCNAY-GJZGRUSLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@@H](O2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Other CAS RN |
14985-27-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.